molecular formula C5H10N2O B3175189 (S)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 956214-84-9

(S)-3-Amino-1-methyl-pyrrolidin-2-one

Cat. No.: B3175189
CAS No.: 956214-84-9
M. Wt: 114.15 g/mol
InChI Key: VZDMTWJWRRUJED-BYPYZUCNSA-N
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Description

Significance of Chiral Pyrrolidinone Derivatives in Modern Synthetic Chemistry

Chiral pyrrolidinone derivatives are a cornerstone of modern synthetic chemistry due to their widespread presence in natural products, pharmaceuticals, and their application as organocatalysts. The pyrrolidinone ring is a key structural motif in numerous drugs with diverse biological activities, including antidepressant, antibacterial, and antithrombotic properties. google.comresearchgate.net The stereochemistry of substituents on the pyrrolidinone ring is often crucial for biological activity, making the development of stereoselective synthetic methods a significant area of research. nih.govacs.orgnih.gov

The utility of chiral pyrrolidinones extends to their role as organocatalysts. For instance, chiral cis-2,5-disubstituted pyrrolidine (B122466) derivatives have been successfully employed in enantioselective Michael additions, demonstrating their potential to facilitate asymmetric transformations with high efficiency and stereocontrol. rsc.org The development of efficient synthetic routes to these chiral pyrrolidine-based scaffolds is essential for advancing drug discovery and asymmetric catalysis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3 Amino 1 Methyl Pyrrolidin 2 One and Its Derivatives

Stereoselective Synthesis Approaches

The generation of a specific stereoisomer is a critical challenge in modern organic synthesis. For pyrrolidinones, several stereoselective approaches have been developed to ensure high enantiomeric purity, which is essential for their biological function.

Catalytic Asymmetric Hydrogenation in Pyrrolidinone Synthesis

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters during the synthesis of the pyrrolidinone ring. This method often involves the reduction of a prochiral precursor, such as a substituted pyrrole (B145914) or β-keto-γ-lactam, using a chiral catalyst.

A key strategy involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. acs.org These aromatic precursors can be fully reduced with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. acs.org The reaction typically proceeds in a two-step sequence where the initial reduction of an exocyclic double bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. acs.org For instance, the hydrogenation of pyrrole α-ketoesters using a rhodium on alumina (B75360) (Rh/Al2O3) catalyst under hydrogen pressure can yield fully reduced, functionalized pyrrolidines. acs.org

In a more specific application, the synthesis of a key intermediate for a fluoroquinolone antibiotic utilized a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex. researchgate.netnih.govacs.org This process converted a β-ketopyrrolidinone substrate into the corresponding β-hydroxylactam with high yield and excellent stereoselectivity. researchgate.net Lall and coworkers reported that this ruthenium-catalyzed dynamic kinetic resolution (DKR) of a racemic β-keto-γ-lactam afforded the desired β-hydroxy-γ-lactam in good yields and with high selectivity. researchgate.net

Catalyst/ReagentSubstrate TypeProductSelectivityYieldReference
Rh/Al₂O₃Pyrrole α-ketoestersFunctionalized PyrrolidinesHigh DiastereoselectivityGood acs.org
DM-SEGPHOS-Ru(II)β-Keto-γ-lactamβ-Hydroxy-γ-lactamde 98%, ee >99%73% researchgate.netnih.gov

Stereoinversion via SN2 Substitution Reactions

The Walden inversion, a hallmark of the bimolecular nucleophilic substitution (S(N)2) reaction mechanism, provides a reliable method for inverting the stereochemistry at a chiral center. youtube.comyoutube.com This strategy is particularly useful when the desired enantiomer is more easily accessible via an intermediate of the opposite configuration. The S(N)2 mechanism involves a backside attack by a nucleophile on the substrate, leading to an inversion of the stereochemical configuration, akin to an umbrella blowing inside out. youtube.com

A practical application of this is seen in the synthesis of a diamine intermediate, where a β-hydroxy amide, produced via asymmetric hydrogenation, undergoes an S(N)2 reaction. researchgate.netnih.govacs.org The hydroxyl group is first converted into a good leaving group, and subsequent substitution with methylamine (B109427) proceeds with a complete inversion of configuration at the reaction center, yielding the desired (S)-amino product with high efficiency. researchgate.netnih.govacs.org Similarly, chiral pyrrolidine (B122466) precursors have been synthesized by resolving enantiomers through their camphanic ester derivatives, followed by hydrolysis of the ester linkage, a process that can involve S(N)2 chemistry. nih.gov

Cyclodehydration Strategies for Pyrrolidinone Ring Formation

The formation of the pyrrolidinone ring itself can be achieved through various cyclization strategies, often involving the removal of a small molecule like water or an alcohol (cyclodehydration or lactamization). These methods typically start with a linear, acyclic precursor containing the necessary functional groups.

One innovative, metal-free approach involves a one-pot cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.org This process includes the nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent intramolecular cyclization to form the α-arylated pyrrolidinone scaffold. acs.org Another strategy is the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids, which directly yields 2-substituted pyrrolidines. organic-chemistry.org Intramolecular cyclization of alkenes can also be employed, as seen in the synthesis of a 2-pyrroline derivative which is then hydrogenated to the corresponding pyrrolidine. nih.gov These methods highlight the diversity of reactions that can be used to construct the core heterocyclic ring from acyclic starting materials. mdpi.com

Dynamic Kinetic Resolution and Crystallization-Induced Dynamic Resolution Processes

Kinetic resolution (KR) is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent, but it is limited to a maximum theoretical yield of 50% for the desired product. rsc.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous interconversion allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. wikipedia.org

In pyrrolidine synthesis, DKR has been successfully applied using enzyme-metal coupled systems. For example, the acetylation of a racemic 3-hydroxy-pyrrolidine using a lipase (B570770) can be coupled with a ruthenium catalyst that racemizes the starting material, affording the acetylated product in high yield (87%) and excellent enantioselectivity (95% ee). rsc.org Another approach is the dynamic kinetic asymmetric transformation (DyKAT) of racemic cyclopropanes and aldimines to produce enantiomerically enriched pyrrolidines. nih.govcapes.gov.br

Crystallization-induced dynamic resolution (CIDR) is a powerful variation where racemization in the solution phase is coupled with the selective crystallization of one diastereomeric salt. nih.gov A modern example employs photoredox catalysis to mediate the racemization of α-chiral amines, while the desired enantiomer continuously precipitates from solution as an insoluble salt with a chiral resolving acid, achieving high yields and enantioselectivity. nih.gov A similar principle was applied to the synthesis of an atropisomeric drug candidate, where incompatible conditions for crystallization (low temperature) and epimerization (high temperature) were reconciled using a continuous flow process, dramatically improving the yield from 37% to 87%. semanticscholar.org

Chiral Pool Synthesis from Precursor Amino Acids

The chiral pool comprises readily available, enantiomerically pure natural products that can serve as inexpensive starting materials for complex asymmetric syntheses. wikipedia.orgmdpi.com Amino acids, such as proline, hydroxyproline, and glutamic acid, are fundamental components of this pool and are frequently used as chiral building blocks for pyrrolidine and pyrrolidinone derivatives. mdpi.comacs.orgbaranlab.org This approach leverages the inherent stereochemistry of the starting material, which is carried through the synthetic sequence to the final target molecule. mdpi.com

For example, (S)-prolinol, obtained from the reduction of L-proline, is a common starting point for the synthesis of various drugs. nih.gov Optically pure 5-substituted-2-pyrrolidinone derivatives have been prepared from ortho-substituted anilines and (S)-5-(methoxymethyl)butyrolactone, which is itself derived from (S)-glutamic acid. nih.gov The use of these natural chiral sources provides an efficient and economical route to optically active pyrrolidine-containing targets. nih.govmdpi.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tandfonline.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, often with reduced solvent consumption and waste production. tandfonline.comrsc.org

The synthesis of pyrrolidine and pyrrolidinone derivatives is well-suited to MCR strategies. A prominent example is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile to construct the pyrrolidine ring. tandfonline.comacs.org This approach allows for the controlled formation of multiple stereocenters in a single step. acs.org

Another powerful MCR is the diastereoselective synthesis of highly substituted pyrrolidines from an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This reaction can efficiently create up to three stereogenic centers with high diastereoselectivity. nih.gov The Ugi and Passerini reactions are other notable MCRs that have been applied to the synthesis of pyrrolidones. rloginconsulting.com For instance, an ultrasound-promoted, one-pot three-component synthesis of substituted 3-pyrrolin-2-ones has been developed using an aniline, an aldehyde, and diethyl acetylenedicarboxylate, showcasing a green and efficient MCR pathway. rsc.orgrsc.org

NucleophileAdditiveYield (%)Diastereomeric Ratio (dr)Reference
AllyltrimethylsilaneCH₃CN82>99/1 nih.gov
AllyltributylstannaneNone75>99/1 nih.gov
TriethylsilaneNone6590/10 nih.gov
TributyltinhydrideNone6890/10 nih.gov
Enolsilane 6aNone63>99/1 nih.gov
tert-Butyl enol ether 6bNone85>99/1 nih.gov

1,3-Dipolar Cycloaddition Reactions in Pyrrolidinone Framework Construction

One of the most powerful and widely utilized methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to stereoselectively generate the five-membered ring system. acs.orgmdpi.comrsc.org

Azomethine ylides are often generated in situ from various precursors. A common method involves the decarboxylative condensation of α-amino acids, such as proline or sarcosine, with isatins or other aldehydes. mdpi.comtandfonline.com These ylides then react with a wide range of dipolarophiles to yield structurally diverse pyrrolidines. The choice of catalyst, often a silver or copper complex, can influence the stereoselectivity of the reaction, allowing for the synthesis of densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov For instance, the reaction between (S)-N-tert-butanesulfinyl imine and a glycine (B1666218) α-imino ester derivative, catalyzed by Ag₂CO₃, yields highly functionalized proline derivatives with up to four stereogenic centers. acs.org

The scope of the dipolarophile is broad and can be tailored to introduce specific functionalities into the final product. Electron-deficient alkenes are common reaction partners, but challenges remain in utilizing less reactive olefins. nih.gov The reaction's flexibility allows for the creation of complex structures, including spiro-pyrrolidines, by employing suitable dipolarophiles like C3-β-cholesterolacrylate. nih.gov

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeKey FindingReference
Isatins + α-Amino AcidsMaleimidesEtOH, Room Temp, Catalyst-FreeN-fused Pyrrolidinyl SpirooxindolesHigh yields (76-95%) and excellent diastereoselectivity (>99:1 dr) are achieved. The dipolarophile controls the scaffold. mdpi.com
(S)-N-tert-butanesulfinyl imine + Glycine α-imino esterAlkeneAg₂CO₃, Et₃N, TolueneDensely Substituted PyrrolidinesN-tert-butanesulfinyl group acts as an effective electron-withdrawing group, enabling high diastereoselectivity. acs.org
Aldehyde + GlycineVarious DipolarophilesDIBAL-H (for precursor synthesis)Pyrrolizidines and IndolizidinesGlycine-based decarboxylative cycloaddition allows access to fused polycyclic systems. mdpi.com
Azomethine YlidesFluorostyrenesCu(I) CatalystChiral FluoropyrrolidinesAsymmetric cycloaddition successfully incorporates fluorine atoms, which can enhance biological activity. nih.gov

Annulation and Fused Heterocyclic System Synthesis Involving Pyrrolidinones

Annulation, or ring-forming, reactions provide a convergent and modular approach to the pyrrolidinone core. rsc.org These strategies often involve the reaction of two open-chain precursors that cyclize to form the heterocyclic ring. A notable example is the reaction between arylsulfonamides and cyclopropane diesters, which, under basic conditions, proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones in a single pot. acs.orgnih.gov

Another powerful annulation strategy unites succinic anhydride (B1165640) with 1,3-azadienes to produce allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. nih.gov This method is chemoselective and diastereoselective, offering a scalable route to vicinally functionalized γ-lactams. nih.gov The development of tunable annulation protocols, where reaction conditions can be modified to switch between radical and polar cyclization pathways, allows for divergent synthesis, providing access to either pyrrolidines or piperidines from the same starting materials. nih.gov

The pyrrolidine scaffold can also be incorporated into larger, fused heterocyclic systems. nih.govmdpi.com These complex architectures are often synthesized via cycloaddition reactions where the components are designed to form multiple rings in a single transformation. For example, 1,3-dipolar cycloadditions using cycloimmonium N-ylides can be employed to construct pyrrolo[1,2-a]quinolines and other fused systems that are of interest in medicinal chemistry. mdpi.com

Derivatization and Functionalization Strategies

Chemical Transformations of the Amino and Carbonyl Moieties of Pyrrolidinones

Once the pyrrolidinone core is constructed, its amino and carbonyl groups serve as versatile handles for further derivatization. The primary amino group of compounds like 3-aminopyrrolidine (B1265635) can be readily functionalized. A common strategy involves pre-column derivatization for analytical purposes, such as reacting the amine with Boc anhydride to create a UV-active derivative for HPLC analysis. google.com For synthetic applications, the amino group can be acylated or coupled with other molecules. For instance, (S)-3-aminopyrrolidine derivatives can be prepared by protecting the amino group with a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, before further modification. google.com The synthesis of pet-PNA (N-(pyrrolidin-2-ethyl)glycine-based peptide nucleic acid) showcases the functionalization of a pyrrolidine amine, which can be further converted to a guanidino group post-synthesis. rsc.org

The carbonyl group of the pyrrolidinone lactam also offers opportunities for chemical transformation. It can undergo nucleophilic addition reactions; for example, reaction with methylmagnesium bromide leads to the addition of a methyl group to the carbonyl carbon. nih.gov This allows for the introduction of new substituents and the potential for further structural elaboration.

Regioselective Functionalization Techniques for Pyrrolidinone Scaffolds

Beyond the inherent reactivity of the amino and carbonyl groups, significant effort has been dedicated to developing methods for the regioselective functionalization of the pyrrolidinone's carbon backbone. documentsdelivered.com The α-position to the carbonyl group is particularly important, and methods to introduce substituents at this site are highly valuable.

Redox-neutral α-C–H functionalization has emerged as a powerful technique. rsc.org This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of aryl or other groups onto the pyrrolidine ring. One such protocol involves the reaction of a cyclic amine with a quinone monoacetal in the presence of a nucleophile, leading to α-arylated pyrrolidines. rsc.org This method has been successfully applied to various pyrrolidine and piperidine (B6355638) substrates, although it is generally more effective for pyrrolidines due to their higher reactivity in forming the necessary iminium intermediate. rsc.org

Another innovative approach is the Smiles-Truce cascade, which enables the one-step synthesis of densely functionalized pyrrolidinones from widely available starting materials. This metal-free reaction proceeds via the nucleophilic ring-opening of a cyclopropane by an arylsulfonamide, followed by an aryl transfer and lactam formation, demonstrating excellent regioselectivity for α-arylation. acs.orgnih.gov

Green Chemistry Principles in Pyrrolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinone derivatives to enhance sustainability. nih.gov Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods.

One-pot, multi-component reactions are particularly aligned with green chemistry goals due to their high atom and step economy. tandfonline.com An efficient, catalyst-free, three-component domino reaction for synthesizing polycyclic pyrrolidine-fused spirooxindoles has been developed using an ethanol-water mixture as the solvent at room temperature. rsc.org This method avoids toxic solvents and eliminates the need for column chromatography, simplifying purification. rsc.org

Ultrasound irradiation has also been employed as a green technique to promote the one-pot synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method, using citric acid as a green catalyst in ethanol, features a clean reaction profile, easy work-up, and significantly reduced reaction times compared to conventional heating. rsc.org Similarly, microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine synthesis, supporting the goals of green chemistry. nih.govtandfonline.com Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations offer a transition-metal-free pathway to construct highly functionalized 2-pyrrolidinones, enhancing the sustainability of these processes. rsc.org

Green StrategyReaction TypeReactantsKey AdvantagesReference
Green Solvent (EtOH/H₂O)Three-component domino reaction(E)-3-(2-nitrovinyl)-indoles, isatins, α-amino acidsCatalyst-free, room temperature, high yields, no column chromatography required. rsc.org
Ultrasound IrradiationOne-pot multicomponent synthesisAniline, aldehyde, diethyl acetylenedicarboxylateFast, clean, excellent yields, uses citric acid as a green additive in ethanol. rsc.org
Microwave Irradiation[3+2] CycloadditionAromatic aldehydes, glycine ester, maleimidesIncreased synthetic efficiency, reduced reaction times. nih.govtandfonline.com
Metal-Free CatalysisNHC-catalyzed radical tandem cyclizationAldehydes, α-bromo-N-cinnamylamidesAvoids transition metals, broad substrate scope, high efficiency. rsc.org

Spectroscopic and Structural Characterization Techniques for S 3 Amino 1 Methyl Pyrrolidin 2 One and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (S)-3-Amino-1-methyl-pyrrolidin-2-one, both Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for its structural confirmation.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, specific signals corresponding to each proton in the molecule are expected.

The protons of the pyrrolidin-2-one ring are expected to appear as multiplets due to complex spin-spin coupling. The methine proton at the chiral center (C3) would likely be coupled to the adjacent methylene protons (C4), which in turn are coupled to the other methylene protons (C5). The N-methyl group would present as a sharp singlet, as it has no adjacent protons to couple with. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange (using D₂O) can be used to confirm the assignment of the NH₂ protons, as they would disappear from the spectrum.

Based on data from similar pyrrolidin-2-one derivatives, the expected chemical shifts (δ) in a solvent like CDCl₃ are summarized in the table below. ijper.orgmdpi.comresearchgate.netscispace.commdpi.com

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
N-CH₃2.8 - 3.0SingletSharp signal, characteristic of a methyl group on a nitrogen atom.
CH₂ (C5)3.2 - 3.5MultipletProtons adjacent to the lactam nitrogen.
CH (C3)3.8 - 4.2MultipletMethine proton at the chiral center, adjacent to the amino group.
CH₂ (C4)1.9 - 2.5MultipletMethylene protons of the pyrrolidine (B122466) ring.
NH₂1.5 - 3.0Broad SingletChemical shift is variable and the signal can be broad. Disappears upon D₂O exchange.

This table presents expected values based on analogous structures and may not represent exact experimental data for this compound.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the pyrrolidine ring will appear at distinct chemical shifts influenced by their neighboring atoms. The carbon atom bonded to the nitrogen of the amino group (C3) will be shifted downfield compared to the other methylene carbons. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region.

The expected chemical shifts for the carbon atoms of this compound are outlined in the following table, based on published data for similar compounds. ijper.orgmdpi.comresearchgate.netscispace.commdpi.com

Carbon Atom Expected Chemical Shift (ppm) Notes
C=O (C2)174 - 179Carbonyl carbon of the lactam ring.
CH (C3)50 - 60Chiral carbon attached to the amino group.
CH₂ (C4)25 - 35Methylene carbon of the pyrrolidine ring.
CH₂ (C5)40 - 50Methylene carbon adjacent to the lactam nitrogen.
N-CH₃28 - 33Carbon of the N-methyl group.

This table presents expected values based on analogous structures and may not represent exact experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for the analysis of the intact molecule. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through collision-induced dissociation (CID) of a selected precursor ion.

For this compound, the primary amine group can be readily derivatized to enhance its ionization efficiency and to introduce specific fragmentation patterns that can aid in its detection and quantification, especially in complex matrices. nih.gov The fragmentation of protonated N-methyl amino acids and their derivatives often involves the loss of small neutral molecules such as water and carbon monoxide, as well as cleavage of the side chain. nih.gov The pyrrolidine ring itself can also undergo characteristic fragmentation.

Common fragmentation pathways for protonated pyrrolidine derivatives in ESI-MS/MS include the loss of the side chain and ring-opening reactions. oup.com Analysis of these fragment ions allows for the confirmation of the core structure and the nature of any derivatizing groups.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₅H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The ability of HRMS to provide exact mass measurements is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.com

Ion Formula Calculated Exact Mass
[M]C₅H₁₀N₂O114.0793
[M+H]⁺C₅H₁₁N₂O⁺115.0866
[M+Na]⁺C₅H₁₀N₂ONa⁺137.0685

This table presents calculated exact masses for this compound and its common adducts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, characteristic vibrational frequencies are expected for the N-H bonds of the primary amine, the C=O bond of the lactam, and the C-N and C-H bonds. The FTIR spectrum of N-methylpyrrolidone, a related compound, shows a strong absorption band for the carbonyl group. nist.gov The presence of the amino group in this compound would introduce N-H stretching and bending vibrations.

The expected vibrational frequencies for the key functional groups are listed in the table below. ijper.orgresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=O (Lactam)Stretching1670 - 1700
N-H (Amine)Bending1590 - 1650
C-NStretching1000 - 1250

This table presents typical wavenumber ranges for the functional groups present in this compound.

X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

If a single crystal of this compound were to be analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file contains a wealth of information, including the crystal system, space group, unit cell dimensions, atomic coordinates, and bond parameters. A representative table of the kind of data that would be obtained is shown below for illustrative purposes.

Parameter Description
Crystal SystemThe crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe space group provides a detailed description of the symmetry elements of the crystal.
a, b, c (Å)These are the lengths of the edges of the unit cell.
α, β, γ (°)These are the angles between the edges of the unit cell.
Volume (ų)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated) (g/cm³)The calculated density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The structural information gleaned from X-ray diffraction is invaluable for understanding the molecule's physical and chemical properties and for confirming the outcome of a chemical synthesis.

Theoretical and Computational Investigations of S 3 Amino 1 Methyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intricacies of chemical structures and reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate reaction mechanisms for various compounds, including pyrrolidine (B122466) derivatives. For (S)-3-Amino-1-methyl-pyrrolidin-2-one, DFT studies would be crucial in mapping out the potential energy surfaces of reactions it might undergo.

For instance, in the synthesis of functionalized pyrrolidinones, DFT calculations can help identify the most favorable reaction pathways by comparing the activation energies of different proposed mechanisms. researchgate.net A study on the synthesis of pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters utilized DFT to propose a mechanism involving a Smiles-Truce rearrangement. researchgate.net The calculations revealed the energetics of the intermediates and transition states, confirming the viability of the proposed pathway. researchgate.net Similarly, DFT has been used to study the thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide, identifying two parallel reaction paths and determining their kinetic parameters. nih.gov

Computational Detail Description Relevance to this compound
Functional e.g., B3LYP, M06-2XThe choice of functional is critical for accurately describing the electronic interactions within the molecule and during a reaction.
Basis Set e.g., 6-31G*, 6-311++G(d,p)The basis set determines the flexibility and accuracy of the atomic orbital representation.
Solvation Model e.g., PCM, SMDImplicit solvation models can be used to simulate the effect of a solvent on the reaction energetics.
Transition State Search e.g., QST2, QST3, Berny optimizationAlgorithms used to locate the saddle point on the potential energy surface corresponding to the transition state.
Frequency Calculation -Confirms the nature of stationary points (minimum or transition state) and provides zero-point vibrational energies.

This table represents typical parameters used in DFT studies and how they would be applied to investigate the target compound.

DFT calculations are also invaluable for understanding the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, derived from the conceptual DFT framework, provide further insights. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

Studies on other substituted pyrrolidinones have shown that these parameters can be correlated with experimental observations, such as their performance as corrosion inhibitors. uni.lunih.gov For this compound, these calculations could predict its behavior in various chemical environments and guide the design of new derivatives with desired electronic properties.

Reactivity Parameter Formula Significance for this compound
HOMO Energy (EHOMO) Calculated directlyRegion of the molecule most likely to donate electrons.
LUMO Energy (ELUMO) Calculated directlyRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicator of chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Predicts the overall electron-attracting ability.
Chemical Hardness (η) (ELUMO - EHOMO)/2Predicts the resistance to deformation of the electron cloud.

This table outlines key electronic parameters and their importance in understanding the reactivity of the target compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of time-dependent phenomena such as intermolecular interactions and conformational changes.

MD simulations can be employed to study how this compound interacts with other molecules, including solvents, reagents, or biological macromolecules. These simulations model the system as a collection of particles interacting through classical mechanics. fda.gov By analyzing the trajectories of the atoms over time, one can gain insights into the nature and strength of intermolecular forces such as hydrogen bonding and van der Waals interactions.

For example, MD simulations have been used to investigate the interactions between N-methyl-2-pyrrolidone (NMP) and water, revealing details about the structure and organization of these mixtures. fda.gov In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a protein's active site. fda.gov While no specific MD studies on the adsorption behavior of this compound were found, this methodology could be applied to understand its interactions with surfaces or its behavior in solution, which is important for applications in catalysis or materials science.

Stereochemical Dynamics and Transition State Analysis

The stereochemistry of this compound is a critical aspect of its identity and reactivity. Computational methods are essential for understanding how this stereochemistry influences reaction outcomes.

Transition state analysis, often performed using DFT, can elucidate the origins of stereoselectivity in chemical reactions. By comparing the energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. For chiral pyrrolidines, DFT calculations have been used to rationalize the stereoretentive formation of cyclobutanes. nih.govchemsrc.com These studies revealed that the stereochemical outcome is determined by the relative energy barriers for bond rotation versus ring closure in a key biradical intermediate. nih.govchemsrc.com

For reactions involving this compound, similar computational analyses could be performed to understand how the (S)-configuration at the C3 position directs the stereochemical course of a reaction. This is particularly important in asymmetric catalysis, where the chiral catalyst dictates the stereochemistry of the product.

Computational Predictions in Catalysis and Derivatization Design

Computational chemistry plays a pivotal role in the rational design of catalysts and new molecular derivatives. By predicting the properties and reactivity of hypothetical molecules in silico, researchers can prioritize synthetic efforts towards the most promising candidates.

In the context of catalysis, computational methods can be used to design new organocatalysts based on the this compound scaffold. For instance, DFT and MD simulations can be used to model the interaction of the catalyst with a substrate in the transition state of a reaction, allowing for the optimization of the catalyst structure to enhance stereoselectivity and reactivity. mdpi.com

Furthermore, computational tools can predict how modifications to the structure of this compound would affect its properties. For example, by systematically adding different functional groups to the pyrrolidinone ring or the amino group, it is possible to create a virtual library of derivatives and calculate their electronic and steric properties. This approach can accelerate the discovery of new compounds with tailored functionalities for various applications, from medicinal chemistry to materials science. Studies on other heterocyclic systems have demonstrated the power of this approach in identifying promising candidates for further experimental investigation. academie-sciences.fr

Future Directions and Emerging Research Opportunities

Development of Novel Biocatalytic Routes for (S)-3-Amino-1-methyl-pyrrolidin-2-one

The synthesis of chiral amines and lactams is a focal point of modern pharmaceutical and chemical research, with a growing emphasis on sustainable, enzyme-based methods. nih.govnih.gov Biocatalysis offers unparalleled selectivity under mild conditions, presenting an attractive alternative to traditional chemical synthesis. nih.govrsc.org Future research will likely concentrate on developing enzymatic pathways for the efficient and enantiopure production of this compound.

Key enzyme classes that represent promising starting points for this research include:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor. worktribe.com A potential route could involve the asymmetric amination of a corresponding prochiral ketone precursor. Significant progress has been made in engineering transaminases to accept bulkier substrates, which would be crucial for accommodating the pyrrolidinone scaffold. nih.govworktribe.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines and the reductive amination of ketones, respectively. nih.govwiley.com An engineered IRED could be used for the stereoselective reduction of a pre-formed cyclic imine, or a RedAm could facilitate a direct intramolecular reductive amination of an amino-ketone precursor to form the chiral pyrrolidine (B122466) ring. acs.org

Esterases and Lipases: In a kinetic resolution approach, these hydrolases could be used for the desymmetrization of a meso-diester precursor, creating a chiral monoacid that can then be converted to the target lactam. nih.gov This strategy has been successfully applied in the synthesis of other chiral lactam motifs. nih.gov

The development of these biocatalytic routes will depend on advances in protein engineering, including directed evolution and computational redesign, to tailor enzyme active sites for the specific substrate and desired stereochemical outcome. nih.govacs.org

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

Enzyme Class Catalytic Transformation Potential Application Key Research Challenge
Amine Transaminase (ATA) Asymmetric amination of a prochiral ketone Direct synthesis from a 1-methyl-pyrrolidin-2,3-dione precursor. worktribe.com Engineering enzyme to accept the cyclic diketone substrate.
Imine Reductase (IRED) Stereoselective reduction of a C=N bond Reduction of an intermediate cyclic imine to install the chiral amine. nih.gov Synthesis of the imine precursor and enzyme stereoselectivity.
Reductive Aminase (RedAm) Intramolecular reductive amination of an amino-aldehyde/ketone Cyclization and chiral center formation in one step from a linear precursor. acs.org Design and synthesis of a suitable acyclic precursor.
Hydrolase (Lipase/Esterase) Desymmetrization of a meso-compound Creating a chiral intermediate from a prochiral di-substituted pyrrolidine. nih.gov Multi-step process following the initial enzymatic resolution.

Exploration of Expanded Catalytic Utilities in Asymmetric Synthesis

Pyrrolidine-based structures are privileged scaffolds in organocatalysis, famously demonstrated by proline and its derivatives. nih.govnih.govresearchgate.net These catalysts typically activate carbonyl compounds by forming enamine or iminium ion intermediates. youtube.comresearchgate.net The this compound scaffold presents an intriguing, underexplored variation for the design of new organocatalysts.

Future research in this area could focus on:

Bifunctional Catalysis: The molecule contains both a nucleophilic secondary amine and a lactam moiety. This opens the possibility of designing bifunctional catalysts where the lactam carbonyl could act as a hydrogen-bond donor to activate an electrophile, while the amine activates a nucleophile (e.g., a ketone or aldehyde) via enamine formation. researchgate.net

Phase-Transfer Catalysis: Modification of the scaffold could lead to chiral phase-transfer catalysts for asymmetric alkylations, leveraging the pyrrolidinium (B1226570) salt that could be formed.

New Reaction Discovery: Employing this compound or its derivatives as catalysts in a wide range of asymmetric transformations beyond the well-established aldol (B89426) and Michael reactions. nih.govmdpi.com This includes exploring its potential in cycloadditions, α-functionalizations, and conjugate additions with novel substrates. youtube.comresearchgate.net

The performance of these potential new catalysts would be compared against established organocatalysts like diarylprolinol silyl (B83357) ethers or imidazolidinones, which have proven highly effective in numerous transformations. nih.gov The unique steric and electronic properties conferred by the N-methyl lactam structure could lead to novel reactivity or improved selectivity in certain applications.

Integration of this compound in Advanced Functional Materials

The pyrrolidone ring is a component of high-performance polymers and specialty solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.orgspecialchem.com The incorporation of the chiral, functional this compound monomer into polymer chains could impart unique properties to the resulting materials.

Emerging research opportunities include:

Chiral Polymers: Polymerization of the monomer, for instance, through reactions involving the secondary amine, could lead to the creation of chiral polymers. These materials are of interest for applications in chiral chromatography, enantioselective sensing, and as chiral catalysts themselves.

Degradable Resins and Thermosets: Itaconic acid can be reacted with amines to form carboxylic acid functionalized pyrrolidone rings, which can then be polymerized. acs.org A similar strategy using this compound could produce novel degradable thermoset resins, where the chirality and functionality of the monomer could influence the material's properties, such as its degradation profile or mechanical strength.

Functional Coatings and Adhesives: NMP is widely used as a solvent in coatings and adhesives due to its high solvency. btc-europe.com Functionalized pyrrolidones could be integrated as reactive components in formulations for advanced coatings, potentially improving adhesion, thermal stability, or introducing specific surface properties.

Table 2: Potential Applications in Functional Materials

Material Type Method of Integration Potential Property/Application
Chiral Stationary Phases Grafting or polymerization onto a solid support (e.g., silica). Enantioselective separation in chromatography.
Degradable Polymers Co-polymerization with other monomers (e.g., dicarboxylic acids). Creation of biocompatible or environmentally benign materials. acs.org
Smart Materials Incorporation into polymer backbones that respond to stimuli (pH, light). Development of sensors or responsive drug delivery systems.
High-Performance Resins Use as a monomer or cross-linking agent in thermoset formulations. Materials with enhanced thermal stability and specific mechanical properties.

Mechanistic Investigations of Complex Transformations Involving this compound

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. nih.gov When this compound is used as a catalyst, as a reactant, or is the product of a complex transformation, detailed mechanistic studies are essential for optimization and innovation.

Future research should employ a combination of experimental and computational techniques:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model transition states, elucidate the role of non-covalent interactions (like hydrogen bonding), and predict the stereochemical outcome of reactions where the compound acts as an organocatalyst. nih.govresearchgate.net This can help explain the origins of enantioselectivity and guide the design of more effective catalyst derivatives.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., different temperatures, concentrations, solvents) can provide crucial insights into the reaction mechanism, identify the rate-determining step, and quantify the catalyst's efficiency. acs.org

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy can help identify key intermediates, such as the enamine or iminium ions formed when the compound acts as a catalyst. acs.org

Radical Clock Experiments: In transformations suspected of involving radical pathways, such as certain C-H amination reactions, the use of radical clock substrates can confirm the presence of radical intermediates. researchgate.netacs.org

For example, diazotization of 3-aminopyrrolidin-2-ones can lead to the formation of various products through carbocation intermediates, and understanding the factors that control these pathways is key to their synthetic application. researchgate.net Similarly, mechanistic studies on copper-catalyzed intramolecular C-H aminations to form pyrrolidines have revealed the importance of ligand structure and the potential involvement of different copper oxidation states, knowledge that is vital for improving catalyst design. acs.org

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (80–100°C) favor cyclization but may reduce enantiomeric purity.
  • Catalyst Choice : Chiral catalysts (e.g., BINAP-metal complexes) enhance stereoselectivity for the (S)-enantiomer .
  • Protecting Groups : Temporary protection of the amino group (e.g., Boc or Fmoc) prevents side reactions during ring formation .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the methyl group (δ 1.2–1.5 ppm for CH₃) and the lactam carbonyl (δ 170–175 ppm). Chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidinone ring .
  • IR Spectroscopy : Lactam carbonyl stretch at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 129.1) and fragments related to the methyl and amino groups .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separate enantiomers, critical for verifying stereochemical purity .

Q. Table 1: Key Characterization Data

TechniqueKey Signals/ParametersReference
¹H NMR (DMSO-d6)δ 1.35 (s, 3H, CH₃), δ 3.2 (m, 1H, NH₂)
IR1680 cm⁻¹ (C=O), 1600 cm⁻¹ (NH₂)
Chiral HPLCRetention time: 8.2 min (S-enantiomer)

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:
Contradictions often arise from variability in experimental design or structural modifications. Strategies include:

  • Time-Dose Studies : Evaluate short-term vs. long-term effects, as seen in studies on pyrrolidinone derivatives’ neuroactivity .
  • Structural Analog Comparison : Compare substituent effects (e.g., fluorophenyl vs. methyl groups) on binding affinity and metabolic stability (Table 2) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, methyl substitution at position 1 enhances metabolic stability but may reduce solubility .

Q. Table 2: Biological Activity of Analogs

Substituent (Position)LogPIC₅₀ (µM)Metabolic Stability (t₁/₂)Reference
1-Methyl0.912.345 min
1-Fluorophenyl1.88.790 min

Advanced: What computational strategies predict the biological targets of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs). For analogs, docking into the ATP-binding pocket of kinases showed favorable binding energies (ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with antimicrobial activity. Methyl substitution improves membrane permeability but reduces solubility .
  • MD Simulations : Assess binding stability over 100 ns trajectories. For example, the (S)-enantiomer maintains hydrogen bonds with Asp86 in β-secretase, unlike the (R)-form .

Q. Key Parameters for Docking :

  • Grid Box Size : 25 ų centered on the active site.
  • Scoring Function : AMBER force field for energy minimization.

Advanced: How does stereochemistry influence the pharmacological profile of this compound?

Answer:
The (S)-enantiomer often exhibits distinct pharmacokinetics and target engagement:

  • Enzymatic Selectivity : Chiral centers affect binding to enzymes like monoamine oxidases. The (S)-form shows 10-fold higher inhibition of MAO-B compared to MAO-A .
  • Metabolic Pathways : Cytochrome P450 enzymes (e.g., CYP3A4) metabolize enantiomers differently. The (S)-enantiomer has a longer plasma half-life (t₁/₂ = 4.2 h vs. 2.8 h for (R)) .
  • Toxicity Profile : (S)-specific metabolites are less hepatotoxic in murine models, likely due to reduced reactive intermediate formation .

Q. Experimental Validation :

  • Chiral Resolution : Use preparative HPLC or enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) .
  • Crystallography : X-ray structures of enantiomer-protein complexes reveal stereospecific interactions (e.g., hydrogen bonding with Thr123 in MAO-B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.